(5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
Description
Properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOLAKKOIWOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that phenylpiperazine, a structural component of the compound, is an important region where α receptors combine with drugs. These compounds have α receptor blocking activity in different degrees.
Mode of Action
The phenylpiperazine moiety in the compound is known to interact with α receptors, potentially leading to their blockade. This interaction could result in changes in cellular signaling and function.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
The compound (5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that combines various functional groups, suggesting potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a furan ring, a bromophenyl group, and a piperazine moiety. The structural formula can be represented as follows:
Key Characteristics:
- Molecular Weight: 448.36 g/mol
- IUPAC Name: [5-(4-bromophenyl)furan-2-yl]-(4-(4-fluorophenyl)piperazin-1-yl)methanethione
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Bromination: Introduction of the bromophenyl group using bromine or N-bromosuccinimide (NBS).
- Piperazine Derivative Formation: Synthesis of the piperazine moiety from phenylpiperazine.
- Coupling Reaction: Final coupling to form the methanethione linkage using thiourea in the presence of a base.
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules:
- The piperazine ring may mimic neurotransmitters, allowing binding to receptor sites in the brain.
- The bromophenyl and furan groups may facilitate interactions with enzymes or proteins, modulating their activity.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant biological activities:
-
Antimicrobial Activity:
- Studies have shown that furan derivatives demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- For instance, N-(4-bromophenyl)furan-2-carboxamide exhibited notable activity against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .
-
Anticancer Potential:
- Some furan derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. For example, conjugates containing furan showed significant inhibitory activity against human cervical cancer cells .
- Mechanisms may involve topoisomerase inhibition and mitochondrial modification leading to apoptosis .
-
Neurological Implications:
- Given the presence of the piperazine moiety, there is potential for this compound to affect neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Studies
Several case studies highlight the biological significance of related compounds:
Comparison with Similar Compounds
Core Heterocycle Variations
- Quinoline-Piperazine Analogs (): Compounds such as C2–C4 (e.g., Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) replace the furan-thione core with a quinoline-carbonyl-piperazine structure. However, the thione group in the target compound may offer stronger hydrogen-bonding interactions than the carbonyl group in quinoline analogs .
Benzofuran Derivatives ():
Derivatives like 2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran share a fluorophenyl substituent but lack the piperazine-thione linkage. The benzofuran core is more rigid than furan, which could limit conformational flexibility in binding interactions .
Substituent Effects
- Halogen-Substituted Phenyl Groups:
- 4-Bromophenyl vs. 4-Chlorophenyl ():
The bromine atom in the target compound increases molecular weight and lipophilicity (higher XLogP3) compared to its 3-chlorophenyl analog (XLogP3 = 5.4) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets. - 4-Fluorophenyl vs. 4-Methoxyphenyl ():
Fluorine’s electron-withdrawing effect improves metabolic stability compared to methoxy groups, which are electron-donating. For example, in thiazolyl hydrazone derivatives, fluorophenyl substituents correlated with antifungal activity (MIC = 250 µg/mL) .
- 4-Bromophenyl vs. 4-Chlorophenyl ():
Linker Modifications
- Methanethione (C=S) vs. Methanone (C=O) (): The compound 4-(4-aminophenyl)piperazin-1-ylmethanone replaces the thione with a ketone.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing (5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione?
- Methodology : Begin with preparing intermediates like 5-(4-bromophenyl)furan-2-carbaldehyde and 4-(4-fluorophenyl)piperazine. Use a nucleophilic substitution or coupling reaction to combine intermediates under controlled conditions (e.g., 60–80°C, inert atmosphere). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .
- Key Variables : Temperature (affects yield of thione formation), solvent polarity (e.g., DMF for solubility), and catalyst (e.g., Pd for cross-coupling).
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : Use H and C NMR to verify the furan (δ 6.5–7.5 ppm), bromophenyl (δ 7.3–7.6 ppm), and piperazine (δ 2.5–3.5 ppm) moieties.
- IR : Confirm the C=S stretch (~1200 cm) and aromatic C-H bends.
- Mass Spectrometry : High-resolution MS to validate molecular weight (theoretical: ~457.31 g/mol) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC every 30 days. Use DSC/TGA to study thermal decomposition profiles .
Advanced Research Questions
Q. How to resolve contradictory data in reported biological activities (e.g., IC values) across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time) from studies like those in (B16F10 melanoma IC = 25 µM vs. fibroblasts IC >50 µM).
- Standardize Protocols : Replicate assays using identical cell lines (e.g., B16F10) and controls. Validate via dose-response curves and statistical analysis (ANOVA) .
Q. What experimental designs are optimal for evaluating the compound’s enzyme inhibition kinetics?
- Methodology :
- Kinetic Assays : Use fluorogenic substrates (e.g., for tyrosinase) to measure initial reaction rates. Vary substrate concentrations (Lineweaver-Burk plots) to determine and .
- Molecular Docking : Perform in silico modeling (AutoDock Vina) to identify binding interactions with target enzymes (e.g., sulfonyl group interactions with catalytic sites) .
Q. How does the substitution pattern (e.g., bromophenyl vs. fluorophenyl) influence pharmacological activity compared to analogs?
- Methodology :
- SAR Study : Synthesize analogs (e.g., replacing Br with Cl or F) and test in parallel bioassays (e.g., antimicrobial disk diffusion).
- Computational Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodology :
- Flow Chemistry : Transition from batch to continuous flow reactors for thione formation (improves heat/mass transfer).
- DoE Optimization : Apply factorial design to optimize variables (e.g., reactant stoichiometry, residence time) .
Notes
- Methodological Focus : Emphasized experimental design, data reconciliation, and comparative analysis to align with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
